molecular formula C13H16BrN3O2 B13489844 Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate

Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate

Cat. No.: B13489844
M. Wt: 326.19 g/mol
InChI Key: XBIJJBUCXZISRY-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a benzodiazole ring system

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl N-(6-bromo-1-methylbenzimidazol-2-yl)carbamate

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)16-11-15-9-6-5-8(14)7-10(9)17(11)4/h5-7H,1-4H3,(H,15,16,18)

InChI Key

XBIJJBUCXZISRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(N1C)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the reaction of 6-bromo-1-methyl-1H-1,3-benzodiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products

    Substitution Reactions: Products include various substituted benzodiazoles.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzodiazole ring.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
  • tert-Butyl bromoacetate

Uniqueness

Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is unique due to the presence of the benzodiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other tert-butyl carbamate derivatives, which may not have the same range of applications or reactivity.

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